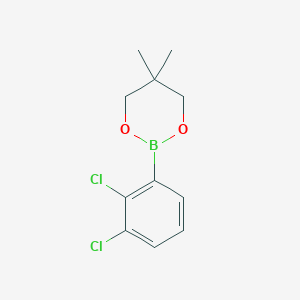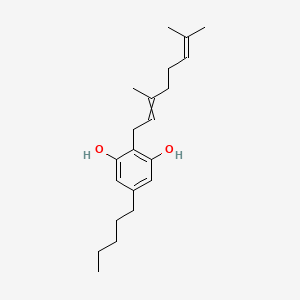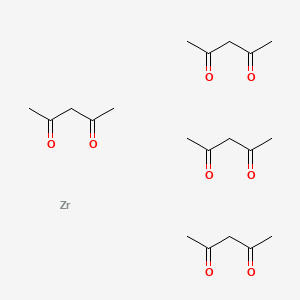
Pentane-2,4-dione;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione, also known as acetylacetone, is a β-diketone with the chemical formula C5H8O2. When combined with zirconium, it forms a coordination complex that has significant applications in various fields. The compound is known for its ability to form stable chelates with metal ions, making it valuable in both scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;zirconium complexes typically involves the reaction of zirconium salts with pentane-2,4-dione in the presence of a suitable solvent. One common method is to dissolve zirconium chloride in an organic solvent such as ethanol, followed by the addition of pentane-2,4-dione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound complexes often involves large-scale batch reactors where zirconium salts and pentane-2,4-dione are mixed under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques to obtain the desired complex in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pentane-2,4-dione;zirconium complexes undergo various types of chemical reactions, including:
Oxidation: The complex can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents such as hydrides.
Substitution: Ligand substitution reactions are common, where the pentane-2,4-dione ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while reduction can produce zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands .
Aplicaciones Científicas De Investigación
Pentane-2,4-dione;zirconium complexes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential use in drug delivery systems and as imaging agents.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of pentane-2,4-dione;zirconium complexes involves the coordination of the pentane-2,4-dione ligand to the zirconium ion. This coordination stabilizes the metal center and enhances its reactivity. The complex can interact with various molecular targets, including enzymes and proteins, through coordination bonds and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone (Pentane-2,4-dione): The parent compound without the zirconium ion.
Nickel(II) Acetylacetonate: A similar complex with nickel instead of zirconium.
Cobalt(III) Acetylacetonate: Another analogous complex with cobalt.
Uniqueness
Pentane-2,4-dione;zirconium complexes are unique due to their high stability and reactivity compared to other metal acetylacetonate complexes. The zirconium ion provides enhanced catalytic properties and greater resistance to oxidation and reduction, making these complexes particularly valuable in industrial and research applications .
Propiedades
Fórmula molecular |
C20H32O8Zr |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
pentane-2,4-dione;zirconium |
InChI |
InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; |
Clave InChI |
WVVTXRPHQHVSGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


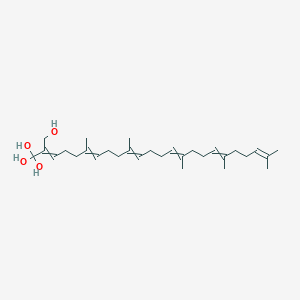
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)

![[2-(Naphthalen-2-yl)ethyl]hydrazine](/img/structure/B12436588.png)
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
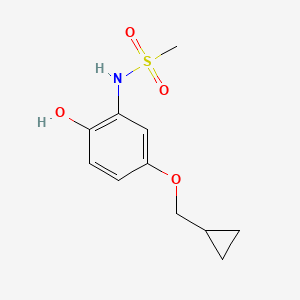
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)
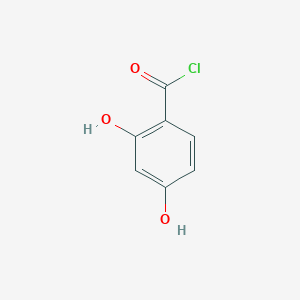
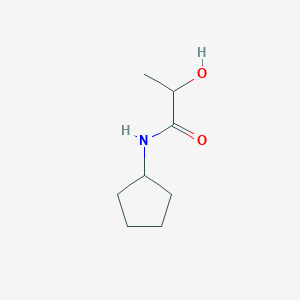
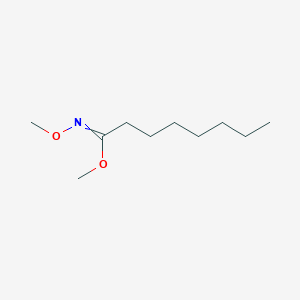
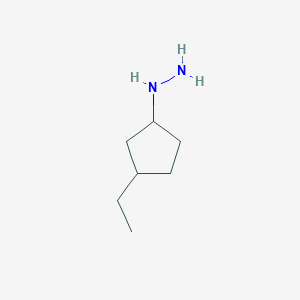
![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
